4-Chloro-2-(5-chloro-1,3-benzothiazol-2-yl)-3-hydroxybut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile typically involves the condensation of 5-chloro-2,3-dihydro-1,3-benzothiazole with a suitable nitrile and a chlorinated ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-chloro-2-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It may be used as a pesticide or herbicide due to its biological activity.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-2-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile
- 4-chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile
- 5-chloro-2-(2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile
Uniqueness
4-chloro-2-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile is unique due to the presence of both chloro and benzothiazole moieties, which contribute to its distinct chemical and biological properties. The specific arrangement of these functional groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C11H6Cl2N2OS |
---|---|
Molecular Weight |
285.1 g/mol |
IUPAC Name |
4-chloro-2-(5-chloro-1,3-benzothiazol-2-yl)-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C11H6Cl2N2OS/c12-4-9(16)7(5-14)11-15-8-3-6(13)1-2-10(8)17-11/h1-3,16H,4H2 |
InChI Key |
UHRZXYIHBPQWMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)C(=C(CCl)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.